Comparative Lipophilicity (LogP) Against the Non-Fluorinated 8-Methylquinoline Analog
The introduction of the trifluoromethyl group in 8-Methyl-5-(trifluoromethyl)quinoline results in a significant and quantifiable increase in lipophilicity compared to its closest non-fluorinated structural analog, 8-methylquinoline. The computed LogP (XLogP3-AA) for the target compound is 3.4 [1], while the LogP for 8-methylquinoline is reported as approximately 2.5-2.6 across multiple databases .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | 8-Methylquinoline: LogP ≈ 2.5-2.6 |
| Quantified Difference | Δ LogP ≈ +0.9 |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.04.14) for target compound; reported vendor values for analog |
Why This Matters
This quantified LogP increase of approximately 0.9 units directly influences membrane permeability, a key consideration for projects requiring optimized ADME profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11657798, 8-Methyl-5-(trifluoromethyl)quinoline. View Source
